molecular formula C15H9ClN4OS B2618422 3-(2-chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole CAS No. 1192556-14-1

3-(2-chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Cat. No.: B2618422
CAS No.: 1192556-14-1
M. Wt: 328.77
InChI Key: QVMHRKKWAROTCL-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a synthetic compound featuring a 1,2,4-oxadiazole core, a scaffold recognized for its significant and versatile applications in medicinal chemistry . The 1,2,4-oxadiazole ring system serves as a privileged structure in drug discovery due to its unique properties, which include serving as a bioisostere for ester and amide functional groups. This substitution can markedly enhance metabolic stability and fine-tune the physicochemical properties of drug candidates, making this compound a valuable template for lead optimization programs . The specific molecular architecture of this compound, which incorporates both chlorophenyl and thienyl-pyrazole substituents, is designed to explore interactions with a range of biological targets. Researchers can leverage this complex heterocyclic system in the development of novel therapeutic agents. The 1,2,4-oxadiazole class has demonstrated a broad spectrum of pharmacological activities in scientific research, including antimicrobial, anticancer, anti-inflammatory, and central nervous system (CNS) related effects . For instance, structurally related 1,2,4-oxadiazole derivatives have been investigated as inhibitors of bacterial enzymes like DNA gyrase, a validated target for antibacterial development . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-(5-thiophen-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4OS/c16-10-5-2-1-4-9(10)14-17-15(21-20-14)12-8-11(18-19-12)13-6-3-7-22-13/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMHRKKWAROTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=NNC(=C3)C4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the thiophene group: The thiophene moiety can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Formation of the oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide or amidoxime, with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the chlorophenyl group: The final step typically involves a nucleophilic substitution reaction where the chlorophenyl group is introduced using a chlorophenyl halide and a suitable base.

Industrial production methods may involve optimization of these steps to improve yield, reduce costs, and ensure scalability.

Chemical Reactions Analysis

3-(2-chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones if the thiophene group is targeted.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the oxadiazole ring or other reducible functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form larger ring systems or fused heterocycles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide or potassium carbonate. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that derivatives of oxadiazoles, including the compound , exhibit potent antimicrobial properties. For instance, studies have shown that oxadiazole derivatives can effectively inhibit the growth of various bacteria and fungi, including Pseudomonas aeruginosa and Staphylococcus aureus . The presence of the thiophene and pyrazole moieties enhances these antimicrobial effects, making them promising candidates for new antibiotics.

Anti-inflammatory and Analgesic Properties
The compound is also being investigated for its potential anti-inflammatory and analgesic effects. Preliminary studies suggest that oxadiazole derivatives can modulate inflammatory pathways, presenting opportunities for developing new pain relief medications .

Antiviral Research
Some derivatives have shown activity against viruses such as hepatitis C. The unique structural features of oxadiazoles may enable them to interfere with viral replication processes, making them valuable in antiviral drug development .

Agricultural Chemistry

Herbicides and Fungicides Development
The compound's structural characteristics allow it to serve as a vital ingredient in the formulation of herbicides and fungicides. Its efficacy in protecting crops from pests while promoting sustainable agricultural practices has been documented . For example, compounds similar to 3-(2-chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole have been tested for their ability to inhibit plant pathogens effectively.

Material Science

Polymer Enhancement
In material science, the compound is explored for its potential to enhance the properties of polymers. The integration of oxadiazole derivatives into polymer matrices can lead to improved mechanical strength and thermal stability, which are crucial for various industrial applications .

Environmental Science

Bioremediation Applications
The role of this compound in bioremediation processes is under investigation. Its chemical structure suggests it may assist in breaking down pollutants or facilitating microbial degradation of hazardous substances .

Data Summary Table

Application AreaSpecific Use CasesNotable Findings
PharmaceuticalAntimicrobial agentsEffective against Pseudomonas aeruginosa
Anti-inflammatory drugsModulates inflammatory pathways
Antiviral agentsPotential against hepatitis C virus
Agricultural ChemistryHerbicides and fungicidesProtects crops from pests
Material SciencePolymer enhancementImproves mechanical strength and thermal stability
Environmental ScienceBioremediationAssists in pollutant degradation

Case Studies

  • Antimicrobial Efficacy Study : A recent study synthesized various oxadiazole derivatives and evaluated their antimicrobial activity against a range of pathogens. The results indicated that compounds with thiophene substitutions exhibited superior antibacterial properties compared to traditional antibiotics .
  • Agricultural Field Trials : Field trials conducted with formulations containing the compound demonstrated significant reductions in crop disease incidence when applied as a fungicide. The trials highlighted its effectiveness in managing fungal pathogens without harming beneficial organisms in the soil ecosystem .
  • Polymer Composite Research : Investigations into polymer composites incorporating oxadiazole derivatives revealed enhancements in tensile strength and thermal resistance, suggesting potential applications in manufacturing durable materials for construction and packaging industries .

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole-Based Compounds

Compound Name Substituents at Position 3 Substituents at Position 5 Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 2-Chlorophenyl 3-(Thiophen-2-yl)-1H-pyrazol-5-yl ~358.8 Not explicitly reported in evidence; inferred planarity from analogous structures
3-(3-Chlorobenzyl)-5-(3-(piperidin-4-yloxy)benzo[b]thiophen-2-yl)-1,2,4-oxadiazole (9d) 3-Chlorobenzyl Benzo[b]thiophene-piperidine ~453.9 High affinity inhibitor of Plasmodium falciparum and Plasmodium vivax
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 4-(Trifluoromethyl)phenyl Cyclopropyl-pyrazole ~336.3 Enhanced hydrophobicity due to CF₃ group; potential CNS activity
3-(2-Chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole 2-Chlorophenyl Triazole-methylphenyl ~393.8 Structural rigidity from triazole; antimicrobial potential inferred from similar triazoles

Key Differences and Implications

Substituent Effects on Bioactivity: The target compound’s thiophene-pyrazole substituent introduces sulfur-containing heterocycles, which are known to enhance antimicrobial and antiparasitic activities compared to purely aromatic systems (e.g., triazoles in ) . In contrast, the piperidine-benzo[b]thiophene substituent in 9d () confers antimalarial activity, likely due to improved solubility and target binding .

Planarity and Crystallinity :

  • Isostructural compounds in exhibit near-planar conformations except for one fluorophenyl group, which is perpendicular to the main plane. This suggests that the target compound’s thiophene-pyrazole group may adopt similar semi-planar conformations, affecting packing efficiency and crystallinity .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to those in and , involving cyclization of precursors (e.g., 1,3,4-oxadiazoles with amines or thiols). However, the presence of thiophene may require specialized catalysts or solvents .

Methodological Comparisons

  • Structural Characterization : X-ray diffraction (SHELX ) and computational analysis (Multiwfn ) are widely used for confirming molecular conformations and electron density distributions in analogues (e.g., and ).
  • Biological Screening : Antimicrobial assays () and Plasmodium inhibition studies () are standard for evaluating oxadiazole derivatives, though the target compound’s specific activities remain uncharacterized in the provided evidence.

Biological Activity

The compound 3-(2-chlorophenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. The oxadiazole ring is known for its pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and analgesic effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H10ClN3SC_{13}H_{10}ClN_3S with a molecular weight of approximately 262.75 g/mol. The structure includes a chlorophenyl group and a thiophenyl moiety attached to a pyrazole ring, which is further linked to the oxadiazole core. The presence of these functional groups contributes to its biological activity.

Biological Activity Overview

The biological activities of 1,2,4-oxadiazole derivatives are well-documented in literature. The following table summarizes key biological activities associated with compounds containing the oxadiazole moiety:

Biological Activity Description
Antimicrobial Exhibits antibacterial and antifungal properties against various pathogens .
Anticancer Induces apoptosis in cancer cells; studies show activation of p53 and caspase pathways .
Anti-inflammatory Reduces inflammatory markers in cellular models .
Analgesic Demonstrates pain-relieving effects in animal models .

Antimicrobial Activity

Research indicates that compounds with the oxadiazole structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. A notable study by Dhumal et al. (2016) highlighted that specific oxadiazole derivatives demonstrated strong activity against Mycobacterium bovis BCG, suggesting potential applications in treating tuberculosis .

Anticancer Properties

The anticancer potential of this compound has been explored through various mechanisms. For example, a study reported that certain oxadiazoles could induce apoptosis in MCF-7 breast cancer cells by increasing p53 levels and promoting caspase-3 cleavage . Molecular docking studies also suggest that these compounds may interact effectively with cancer-related targets.

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have been investigated in various models. Compounds have been shown to lower levels of pro-inflammatory cytokines and inhibit pathways involved in inflammation . This suggests their potential as therapeutic agents for inflammatory diseases.

Case Studies

  • Study on Antimicrobial Activity : A comprehensive investigation into several oxadiazole derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli, with some compounds showing lower Minimum Inhibitory Concentrations (MICs) than standard antibiotics .
  • Anticancer Study : In vitro studies indicated that specific derivatives led to significant cell death in cancer cell lines, correlating with increased levels of apoptotic markers .

Q & A

Q. Advanced

  • Molecular docking : Tools like AutoDock Vina model interactions with targets (e.g., TIP47). Key parameters include grid box size (20–25 ų) and Lamarckian genetic algorithms .
  • Noncovalent interaction (NCI) analysis : Electron density plots (via Multiwfn) visualize van der Waals contacts and hydrogen bonds between the oxadiazole core and binding pockets .
  • ADME prediction : SwissADME estimates logP (~3.5) and topological polar surface area (~70 Ų), indicating moderate blood-brain barrier permeability .

How can researchers resolve contradictions in spectral data during characterization?

Q. Advanced

  • Dynamic NMR : For resolving overlapping peaks (e.g., thiophene vs. pyrazole protons) by varying temperature .
  • 2D techniques : HSQC and HMBC correlate ¹H-¹³C signals to assign ambiguous quaternary carbons in the oxadiazole ring .
  • Comparative analysis : Cross-referencing with crystallographic data (e.g., CCDC entries) validates bond lengths and angles .

What strategies are used to identify the molecular target of this compound in apoptosis pathways?

Q. Advanced

  • Photoaffinity labeling : A photoactivatable probe (e.g., benzophenone-tagged analog) covalently binds to targets like TIP47, followed by pull-down assays and LC-MS/MS identification .
  • CRISPR-Cas9 knockout : Screening cell lines with gene knockouts (e.g., TIP47⁻/⁻) confirms target specificity in caspase activation assays .
  • Thermal shift assays : Monitor protein melting temperature shifts to identify stabilized targets upon compound binding .

How can synthetic byproducts be minimized during oxadiazole formation?

Q. Advanced

  • Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hrs) and byproducts via controlled heating .
  • Flow chemistry : Continuous flow systems improve mixing and temperature control, enhancing yield (>90% vs. 60% batch) .
  • Catalyst optimization : Immobilized enzymes (e.g., lipase) reduce side reactions in heterocycle formation .

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